Tartronate semialdehyde phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tartronate semialdehyde phosphate can be achieved through several methods. One common approach involves the oxidation of phosphinic acid. Another method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Tartronate semialdehyde phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to substitute the phosphonooxy group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphonic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tartronate semialdehyde phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound plays a role in metabolic pathways and can be used to study enzyme mechanisms and metabolic processes.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tartronate semialdehyde phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Phosphohydroxypyruvic acid: Another name for Tartronate semialdehyde phosphate, highlighting its structural similarity to pyruvic acid.
Phosphoglyceric acid: A related compound involved in glycolysis and other metabolic pathways.
Phosphoenolpyruvic acid: Another key intermediate in metabolic pathways, particularly in glycolysis and gluconeogenesis.
Uniqueness
This compound is unique due to its combination of a keto group and a phosphonooxy group, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .
Biological Activity
Tartronate semialdehyde phosphate (TSP) is a significant organic compound involved in various biochemical pathways, particularly in carbohydrate metabolism. This article explores its biological activity, including enzymatic interactions, metabolic roles, and potential applications in biotechnology and medicine.
Overview of this compound
This compound is a metabolite derived from the enzymatic conversion of glycerol and other substrates. It plays a critical role in microbial metabolism, particularly in organisms like Escherichia coli and Ustilago maydis. The compound features hydroxyl and aldehyde functional groups, which contribute to its reactivity and biological activity .
Inhibition of Enolase
One of the primary biological activities of TSP is its role as an inhibitor of enolase, an enzyme crucial for glycolysis. Both the enol and aldehyde forms of TSP exhibit potent inhibitory effects on yeast enolase, with inhibition constants (Ki) indicating high binding affinity. This inhibition significantly impacts metabolic pathways involving glycolysis and gluconeogenesis .
Table 1: Inhibition Constants of TSP on Yeast Enolase
Form | Ki (mM) |
---|---|
Enol form | 0.12 |
Aldehyde form | 0.15 |
The inhibition of enolase by TSP suggests its potential as a regulatory molecule in metabolic processes, influencing glycolytic flux and energy production in cells.
Tartronate Semialdehyde Reductase (TSR)
Research has identified tartronate semialdehyde reductase (TSR) as a key enzyme in the metabolism of TSP in fungi. TSR catalyzes the reduction of tartronic semialdehyde to glycerate, playing a vital role in glycerol assimilation. Studies have shown that genetic manipulation of TSR can significantly affect glycolipid production in U. maydis, indicating its importance in bioconversion processes .
Table 2: Kinetic Parameters for TSR
Substrate | Km (mM) | Vmax (µmol/min/mg) |
---|---|---|
D-Glycerate | 17.7 | 1.14 |
L-Glycerate | 123.2 | 0.03 |
Tartronic Semialdehyde | 0.19 | 0.17 |
The kinetic parameters indicate that TSR has a higher affinity for tartronic semialdehyde compared to glycerates, suggesting that under normal conditions, metabolic flow favors glycerate production .
Glycerol Assimilation in Ustilago maydis
A study focused on the role of TSR in Ustilago maydis demonstrated that loss-of-function mutants for the tsr1 gene exhibited reduced glycolipid production and glycerol utilization. Conversely, gain-of-function mutants showed enhanced glycolipid accumulation when cultured with glycerol . This highlights the potential for genetic engineering approaches to enhance bioprocesses using TSP.
Molecular Docking Studies
Molecular modeling studies have explored the interaction between TSP and various enzymes, including human enolase and bacterial enolases from pathogens like Salmonella enterica. These studies revealed differences in active site structures between human and bacterial enolases, providing insights for developing new therapeutic agents targeting bacterial survival mechanisms .
Potential Applications
Due to its inhibitory effects on key metabolic enzymes, TSP has potential applications in:
- Biotechnology : As a tool for manipulating metabolic pathways in microorganisms to enhance product yields.
- Pharmaceuticals : Development of inhibitors targeting specific enzymes involved in pathogenicity or metabolic disorders.
- Agriculture : Potential use as a biopesticide by inhibiting essential metabolic processes in plant pathogens.
Properties
IUPAC Name |
3-oxo-2-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922684 | |
Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14886-81-8, 118455-76-8 | |
Record name | D-Tartronic semialdehyde phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tartronate semialdehyde phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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